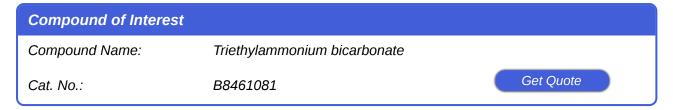


A Comprehensive Technical Guide to the Chemical Properties of Triethylammonium Bicarbonate

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For Researchers, Scientists, and Drug Development Professionals

Triethylammonium bicarbonate (TEAB) is a volatile buffer salt extensively utilized in various biochemical and pharmaceutical applications, most notably as a mobile phase modifier in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of oligonucleotides and peptides. Its volatility is a key attribute, allowing for its facile removal from samples post-purification by lyophilization, leaving the analyte of interest free of buffer salts.[1] [2] This guide provides an in-depth overview of the core chemical properties of triethylammonium bicarbonate, complete with quantitative data, experimental protocols, and visual diagrams to support researchers in its effective application.

Core Chemical and Physical Properties

Triethylammonium bicarbonate is the salt formed from the weak base triethylamine and the weak acid carbonic acid. It exists in equilibrium with triethylamine and carbonic acid in aqueous solution. The key properties are summarized in the tables below.



Identifier	Value	Reference	
Chemical Name	Triethylammonium bicarbonate	[3]	
Synonyms	TEAB, Triethylammonium hydrogen carbonate	[3]	
CAS Number	15715-58-9	[3]	
Molecular Formula	C7H17NO3	[3]	
Molecular Weight	163.21 g/mol	[3]	

Physicochemical Property	Value	Conditions	Reference
pKa of Triethylammonium ion (Et₃NH+)	10.75	In water	[4]
Appearance	Colorless liquid (for 1.0 M aqueous solution)	Room Temperature	[4]
Density	1.02 g/mL	at 25 °C (for 1.0 M aqueous solution)	[5][6]
Refractive Index	1.355	at 20 °C (for 1.0 M aqueous solution)	[7]
рН	~8.5	for a 1.0 M aqueous solution	[5][8]

Solubility Profile

Triethylamine, the precursor to TEAB, is soluble in water to the extent of 112.4 g/L at 20 °C and is miscible with common organic solvents such as acetone, ethanol, and diethyl ether.[4] While specific quantitative solubility data for **triethylammonium bicarbonate** in organic solvents is not readily available in the literature, its ionic nature suggests it is highly soluble in water and



likely has lower solubility in non-polar organic solvents. Its miscibility with acetonitrile in aqueous solutions is well-established in its use as an HPLC mobile phase.[9]

Thermal Stability and Decomposition

A key feature of **triethylammonium bicarbonate** is its volatility, which is exploited for its easy removal from samples. It can be isolated as a crystalline trihydrate with a melting point of 17°C, at which it also begins to decompose.[10] In solution, TEAB is readily decomposed into the volatile components triethylamine and carbon dioxide upon heating, which allows for its complete removal by lyophilization (freeze-drying) or evaporation under vacuum.[2] A stability study of a compound in a TEAB buffer at pH 8.5 showed stability at 37°C, indicating its suitability for use in biological assays at this temperature.

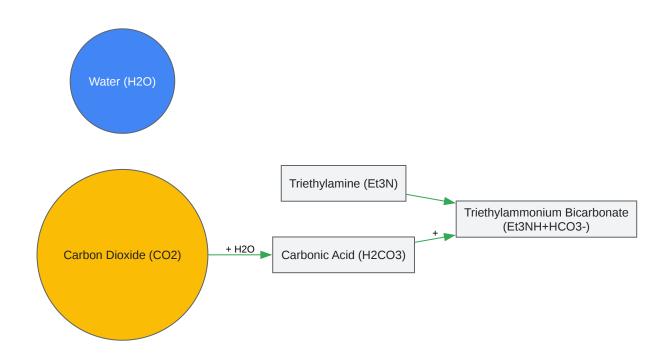
Reactivity and Chemical Compatibility

Triethylammonium bicarbonate is a weak base and will react with strong acids. It is also considered unstable in the presence of incompatible materials and may react with strong oxidizing agents.[4] Due to its basic nature, it is important to avoid contact with strong acids, which would neutralize the bicarbonate and triethylamine, releasing carbon dioxide gas.

Synthesis of Triethylammonium Bicarbonate

Triethylammonium bicarbonate is synthesized by the reaction of triethylamine (a weak base) with carbonic acid (formed from the dissolution of carbon dioxide in water). This acid-base reaction results in the formation of the triethylammonium cation and the bicarbonate anion.





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Synthesis of **Triethylammonium Bicarbonate**.

Experimental Protocols Preparation of 1 M Triethylammonium Bicarbonate Solution

A common laboratory preparation of a 1 M TEAB solution involves bubbling carbon dioxide gas through a 1 M aqueous solution of triethylamine.[2]

Materials:

- Triethylamine (reagent grade)
- · Deionized water
- Carbon dioxide gas cylinder with a regulator and tubing



- Chilled container (e.g., an ice bath)
- pH meter

Procedure:

- Prepare a 1 M solution of triethylamine in deionized water. This should be done in a fume hood due to the strong odor of triethylamine.
- Place the triethylamine solution in a chilled container, such as an ice bath, to minimize the evaporation of triethylamine.
- Slowly bubble carbon dioxide gas through the solution while stirring.
- Monitor the pH of the solution periodically. Continue bubbling CO₂ until the pH of the solution reaches approximately 8.5.
- Store the resulting 1 M triethylammonium bicarbonate solution in a tightly sealed container at 2-8°C.

Determination of the pKa of the Triethylammonium Ion by Potentiometric Titration

The pKa of the triethylammonium ion can be determined by the potentiometric titration of a known concentration of triethylamine with a standardized strong acid, such as hydrochloric acid (HCl).

Materials:

- Triethylamine solution of known concentration (e.g., 0.1 M)
- Standardized hydrochloric acid solution (e.g., 0.1 M)
- pH meter with a calibrated electrode
- Burette
- Stir plate and stir bar



Beaker

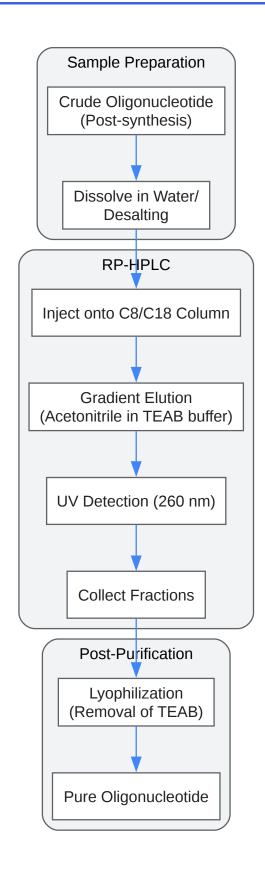
Procedure:

- Pipette a known volume of the triethylamine solution into a beaker.
- Add a stir bar and place the beaker on a stir plate.
- Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
- Record the initial pH of the triethylamine solution.
- Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.5-1.0 mL).
- After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added.
- As the pH begins to change more rapidly, reduce the increment volume of the titrant.
- Continue the titration until the pH has dropped significantly and begins to plateau again.
- Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
- Determine the equivalence point, which is the point of steepest inflection on the curve. This
 can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/
 ΔV vs. V).
- The pKa is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).

Application in Oligonucleotide Purification

Triethylammonium bicarbonate is widely used as an ion-pairing agent in the RP-HPLC purification of synthetic oligonucleotides. The triethylammonium cation pairs with the negatively charged phosphate backbone of the oligonucleotides, increasing their hydrophobicity and allowing for their retention and separation on a C8 or C18 reverse-phase column.





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Workflow for Oligonucleotide Purification using TEAB.



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